molecular formula C13H15NO2S B14913821 n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide

n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide

Cat. No.: B14913821
M. Wt: 249.33 g/mol
InChI Key: QHSPHMGQRXSFMQ-UHFFFAOYSA-N
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Description

n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring and a thiophene ring, both of which are heterocyclic structures. The compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 2-methyl-1-(thiophen-2-yl)propan-1-amine. This can be achieved through the reaction of 2-thiophenecarboxaldehyde with methylamine, followed by reduction.

    Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, the compound may be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties, given the known activities of furan and thiophene derivatives.

Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative with known applications in medicinal chemistry.

    Furan-2-carboxamide: A related compound with a furan ring and a carboxamide group, used in various chemical syntheses.

    Thiophene-2-carboxamide: Another related compound with a thiophene ring and a carboxamide group, also used in medicinal chemistry.

Uniqueness: n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure, which may confer distinct chemical and biological properties. This dual-ring system can enhance its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

N-(2-methyl-1-thiophen-2-ylpropyl)furan-2-carboxamide

InChI

InChI=1S/C13H15NO2S/c1-9(2)12(11-6-4-8-17-11)14-13(15)10-5-3-7-16-10/h3-9,12H,1-2H3,(H,14,15)

InChI Key

QHSPHMGQRXSFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)C2=CC=CO2

Origin of Product

United States

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